molecular formula C18H12ClN3O2S B2957324 N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-08-2

N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2957324
CAS No.: 690251-08-2
M. Wt: 369.82
InChI Key: OLGQPGHBDAMSCP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound designed for research purposes, featuring a complex fused heterocyclic scaffold. This structure is based on the privileged thieno[2,3-d]pyrimidin-4-one core, a motif of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . While specific biological data for this precise compound may require further investigation, analogous structures within the thienopyrimidine and pyridothienopyrimidine families have demonstrated a broad spectrum of promising anti-infective properties, including antibacterial, antifungal, and antiparasitic activities, making them valuable scaffolds for the development of novel therapeutic agents . Furthermore, closely related thieno[2,3-d]pyrimidine-2-carboxamide derivatives have been explored as highly potent and selective enzyme inhibitors for targets such as matrix metalloproteinase-13 (MMP-13), which is relevant in disease areas like osteoarthritis . The presence of the carboxamide linkage and a chloro-methylphenyl substituent offers potential for targeted interactions with enzymatic pockets and is a common feature in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for use in chemical biology, hit-to-lead optimization, and SAR studies to further elucidate the potential of this chemical class. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-10-12(19)5-4-6-13(10)20-16(23)14-9-11-17(25-14)21-15-7-2-3-8-22(15)18(11)24/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGQPGHBDAMSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

The compound interacts with its target by binding to the acetyl-CoA carboxylase enzyme. This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of fatty acids.

Biological Activity

N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C17H14ClN3O3
  • Molecular Weight : 343.8 g/mol
  • CAS Number : 1105213-83-9

The compound features a thienopyrimidine structure, which has been reported to exhibit significant antimicrobial and anticancer properties. The biological activity is primarily attributed to the presence of the thieno[2,3-d]pyrimidine moiety, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including this compound, demonstrate potent antimicrobial effects. A study evaluated a series of thienopyrimidinone derivatives for their antibacterial activity against various strains:

Compound MIC (µg/mL) Target Bacteria
4c16Escherichia coli
4e32Staphylococcus aureus
4g64Mycobacterium tuberculosis

The results showed that compounds with a substituted amido group at position 3 exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A recent study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxic effects on cancer cell lines. The findings indicated:

Compound IC50 (µM) Cancer Cell Line
VII27.6MDA-MB-231 (Breast Cancer)
VIII29.3A549 (Lung Cancer)

The presence of electron-withdrawing groups was found to enhance cytotoxicity, suggesting a structure-activity relationship that can guide further development .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of multiple bacterial strains with MIC values comparable to established antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.
  • Cytotoxicity Assessment : The compound was tested against several cancer cell lines, revealing selective cytotoxicity. The preliminary results indicate that modifications to the thienopyrimidine structure may lead to compounds with improved efficacy against specific cancer types.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex chemical compound with a unique structure, featuring a pyrimidine ring fused with thieno and pyrido moieties. The presence of chloro and methyl groups on the phenyl ring enhances its pharmacological properties, making it of interest in drug discovery and development.

While there is a lack of published research specifically focused on this compound, its structural similarity to known kinase inhibitors suggests potential applications in this area.

Potential Applications

  • Scientific Research this compound is used in scientific research.
  • Kinase Inhibition Kinases are enzymes that regulate various cellular processes, and the development of specific kinase inhibitors is a cornerstone of targeted cancer therapy. The pyrido[1,2-a]thieno[2,3-d]pyrimidine core structure is present in several known kinase inhibitors, such as some targeting the Epidermal Growth Factor Receptor (EGFR). Further research is needed to determine if this compound exhibits inhibitory activity against specific kinases.
  • Medicinal Chemistry The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound can be explored through various synthetic pathways. The synthesis of this compound typically involves multi-step synthetic routes.

Biological Activities

This compound has demonstrated notable biological activities.

Interaction Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide (Target Compound) 3-chloro-2-methylphenyl Not explicitly stated Chloro and methyl groups enhance lipophilicity and steric bulk .
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 2-(methylthio)phenyl C₁₈H₁₃N₃O₂S₂ 367.45 Methylthio group introduces moderate lipophilicity and potential metabolic stability .
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 3-pyridinyl C₁₆H₁₀N₄O₂S 322.34 Pyridinyl group introduces polarity and hydrogen-bonding capability .
N-(3-chloro-2-methylphenyl)-N'-{3-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea Urea-linked aryloxy Urea linkage may alter binding kinetics compared to carboxamides .

Key Observations:

Substituent Effects :

  • The 3-chloro-2-methylphenyl group in the target compound increases lipophilicity (ClogP ~3.5 estimated) compared to the 3-pyridinyl analog (ClogP ~1.8), which may influence membrane permeability and target engagement .
  • The 2-(methylthio)phenyl analog () balances lipophilicity and metabolic stability, as methylthio groups are less prone to oxidation than thioether derivatives .

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight likely exceeds 350 Da (based on analogs), approaching the upper limit of Lipinski’s Rule of Five, which may impact oral bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A typical approach involves reacting substituted pyrimidine precursors with thieno[2,3-d]pyrimidine intermediates under acidic catalysis (e.g., HCl in ethanol). For example, describes a similar synthesis route for pyrimidine derivatives using HCl as a catalyst and reflux conditions (24–25 hours), followed by crystallization from methanol . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks based on chemical shifts of aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene moieties) and carboxamide protons (δ ~10–12 ppm) .
  • X-ray crystallography : Resolve the crystal structure to confirm the fused pyrido-thieno-pyrimidine scaffold. highlights the use of single-crystal X-ray diffraction (110 K, R factor = 0.035) to validate bond lengths and angles in analogous heterocycles .

Q. What are the solubility profiles of this compound, and how can they inform formulation for in vitro assays?

  • Methodological Answer : Solubility testing in polar (DMSO, ethanol) and non-polar solvents (DCM) is critical. and suggest that carboxamide derivatives often show limited aqueous solubility but dissolve in DMSO (>10 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffered media (e.g., PBS) while keeping final DMSO concentrations <1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst concentration, reaction time). reports yields of ~40% for similar pyrimidines; increasing purity may require column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., methanol/water) . Monitor intermediates via HPLC-MS to detect side reactions early.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Computational docking : Model interactions with kinase ATP-binding pockets using software like AutoDock Vina. Focus on the carboxamide group’s hydrogen-bonding potential and the chloro-methylphenyl moiety’s hydrophobic interactions .
  • Analog synthesis : Modify substituents (e.g., replace 3-chloro-2-methylphenyl with other aryl groups) and compare IC50 values in enzymatic assays. demonstrates this approach for related pyrimidines targeting kinases .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Methodological Answer :

  • Assay validation : Confirm target engagement using biophysical methods (SPR, ITC) to rule out false positives.
  • Membrane permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations. notes that carboxamide derivatives with logP >3 often exhibit better membrane penetration .
  • Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. highlights instability in acidic conditions (pH <3) for similar thieno-pyrimidines due to hydrolysis of the carboxamide bond .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using LC-MS .

Q. How can crystallographic data resolve discrepancies in NMR-based structural assignments?

  • Methodological Answer : When NMR signals overlap (e.g., aromatic protons in fused rings), single-crystal X-ray diffraction provides unambiguous confirmation. and emphasize using high-resolution crystallography (R factor <0.05) to validate proton environments and dihedral angles, resolving ambiguities in NOESY or COSY spectra .

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